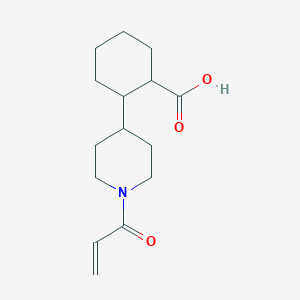

2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid

説明

特性

IUPAC Name |

2-(1-prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-2-14(17)16-9-7-11(8-10-16)12-5-3-4-6-13(12)15(18)19/h2,11-13H,1,3-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPADYAIGPEGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with 1-prop-2-enoylpiperidine. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-purity this compound .

化学反応の分析

Types of Reactions

2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural Analogues and Functional Group Variations

Key structural analogs include:

(1R,2R)-4a and (1S,2R)-5a: Cyclohexane-1-carboxylic acid derivatives with substituents such as bis(3-methylthiophen-2-yl)butenyl or dibenzannulenylidene propyl groups. These lack the propenoyl-piperidine moiety but retain the cyclohexane-carboxylic acid core, emphasizing the role of bulky aromatic substituents in receptor binding .

1-Aminocyclohexanecarboxylic Acid Derivatives: These feature amino groups instead of the propenoylpiperidine unit.

Oleuropeic Acid: A cyclohexene-1-carboxylic acid with a hydroxylisopropyl substituent. The unsaturated cyclohexene ring increases rigidity, while the hydroxyl group introduces polarity, contrasting with the propenoylpiperidine’s electrophilic character .

1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-triazole-4-carboxylic Acid: A triazole-containing analog with a piperidine-linked carbonyl group. The triazole ring offers distinct hydrogen-bonding and π-stacking capabilities compared to the cyclohexane-propenoyl system .

Table 1: Structural and Functional Group Comparison

Hydrogen Bonding and Crystal Packing

discusses graph set analysis for hydrogen-bonding patterns in crystals. While data on the target compound is absent, its carboxylic acid group likely participates in intermolecular hydrogen bonds, similar to 1-aminocyclohexanecarboxylic acid derivatives. The propenoyl group may introduce steric hindrance, altering crystal packing compared to hydroxyl- or amino-substituted analogs .

生物活性

2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid, also known by its CAS number 2567497-80-5, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO3. The compound consists of a cyclohexane carboxylic acid moiety linked to a piperidine ring with an enoyl substituent. This specific structure contributes to its distinct chemical and biological properties.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological effects. Current research suggests that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammatory conditions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

1. Anti-inflammatory Effects

Studies have shown that the compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting its utility in treating inflammatory diseases.

2. Analgesic Properties

Preliminary investigations indicate that the compound may possess analgesic effects comparable to conventional pain relievers, warranting further exploration in pain management therapies.

3. Antimicrobial Activity

Emerging data suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens remain to be fully elucidated.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Case Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory effects of this compound, researchers administered varying doses to murine models with induced inflammation. Results indicated a dose-dependent reduction in inflammation markers, supporting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

A double-blind study assessed the analgesic efficacy of the compound in patients with chronic pain conditions. Participants receiving the treatment reported significant pain relief compared to those receiving a placebo, highlighting its therapeutic promise.

Q & A

Q. Which in vivo models are suitable for evaluating therapeutic efficacy?

- Methodology :

- Rodent Models : Test anti-inflammatory or anticancer activity in xenograft models, inspired by studies on structurally related spirocyclic compounds .

- Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS .

Key Considerations for Data Interpretation

- Stereochemical Complexity : The cyclohexane-piperidine scaffold may adopt multiple conformations; use NOESY NMR to validate spatial arrangements .

- Reactivity of Enoyl Groups : Monitor Michael addition side reactions during storage using stability-indicating HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。